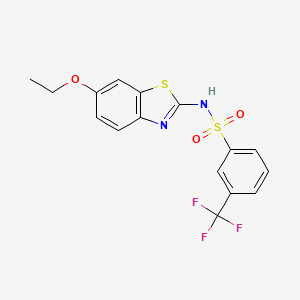
1,1′-Bicyclohexyl, 4-propyl-4′-(trifluormethyl)-, (trans,trans)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1′-Bicyclohexyl, 4-propyl-4′-(trifluormethyl)-, (trans,trans)- is a chemical compound with the molecular formula C16H25F3 It is characterized by the presence of two cyclohexyl rings connected by a single bond, with a propyl group and a trifluoromethyl group attached to the 4 and 4’ positions, respectively
Métodos De Preparación
The synthesis of 1,1′-Bicyclohexyl, 4-propyl-4′-(trifluormethyl)-, (trans,trans)- can be achieved through several synthetic routes. One common method involves the reaction of 4-propylcyclohexanone with trifluoromethyl iodide in the presence of a base, followed by a coupling reaction to form the bicyclohexyl structure. The reaction conditions typically include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C).
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
1,1′-Bicyclohexyl, 4-propyl-4′-(trifluormethyl)-, (trans,trans)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) to yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, where nucleophiles such as amines or thiols replace the trifluoromethyl group to form new derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield carboxylic acids, while reduction with hydrogen gas may produce alcohols.
Aplicaciones Científicas De Investigación
1,1′-Bicyclohexyl, 4-propyl-4′-(trifluormethyl)-, (trans,trans)- has several scientific research applications, including:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of fluorinated groups on biological activity and molecular interactions.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,1′-Bicyclohexyl, 4-propyl-4′-(trifluormethyl)-, (trans,trans)- involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with specific enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1,1′-Bicyclohexyl, 4-propyl-4′-(trifluormethyl)-, (trans,trans)- can be compared with other similar compounds, such as:
1,1′-Bicyclohexyl, 4-propyl-4′-methyl-: This compound lacks the trifluoromethyl group, which may result in different chemical and biological properties.
1,1′-Bicyclohexyl, 4-propyl-4′-chloro-: The presence of a chloro group instead of a trifluoromethyl group can affect the compound’s reactivity and interactions.
1,1′-Bicyclohexyl, 4-propyl-4′-hydroxy-: The hydroxy group can introduce different hydrogen bonding interactions and solubility properties.
The uniqueness of 1,1′-Bicyclohexyl, 4-propyl-4′-(trifluormethyl)-, (trans,trans)- lies in its trifluoromethyl group, which imparts distinct chemical and biological characteristics compared to its analogs.
Propiedades
Número CAS |
133261-31-1 |
|---|---|
Fórmula molecular |
C16H27F3 |
Peso molecular |
276.38 g/mol |
Nombre IUPAC |
1-propyl-4-[4-(trifluoromethyl)cyclohexyl]cyclohexane |
InChI |
InChI=1S/C16H27F3/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(11-9-14)16(17,18)19/h12-15H,2-11H2,1H3 |
Clave InChI |
BHUCBQYQFBEPPW-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CCC(CC1)C2CCC(CC2)C(F)(F)F |
Sinónimos |
1,1′-Bicyclohexyl, 4-propyl-4′-(trifluormethyl)-, (trans,trans)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-5-[(2-ethoxybenzoyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B1180013.png)

![N-[2-(4-morpholinyl)ethyl]-2-propoxybenzamide](/img/structure/B1180023.png)
